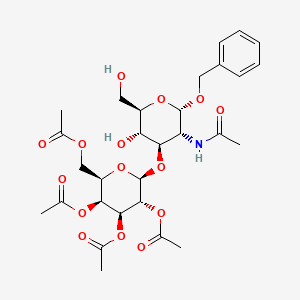

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in glycosylation processes, which are critical in various biological functions, including cell signaling and molecular recognition. It is often used in biochemical research to study glycan structures and their interactions with proteins and other biomolecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecules are protected using acetyl groups to prevent unwanted reactions.

Glycosylation Reaction: The protected sugar is then subjected to a glycosylation reaction with benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside in the presence of a promoter such as silver triflate or trimethylsilyl triflate.

Deprotection: The final step involves the removal of the acetyl protecting groups under mild acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound meets stringent quality standards.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acetyl groups can be replaced using reagents like sodium methoxide in methanol.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various glycosylated derivatives depending on the substituent introduced.

科学研究应用

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is widely used in scientific research:

Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.

Biology: Researchers use it to investigate glycan-protein interactions, which are crucial in cell signaling and immune responses.

Medicine: It is used in the development of glycan-based therapeutics and vaccines.

Industry: The compound is employed in the synthesis of glycosylated products for pharmaceuticals and biotechnology applications.

作用机制

The compound exerts its effects primarily through its interactions with specific enzymes and receptors involved in glycosylation processes. It can inhibit or modulate the activity of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This modulation affects various cellular pathways, including those involved in cell adhesion, signaling, and immune responses.

相似化合物的比较

Similar Compounds

Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside: Lacks the acetyl protecting groups, making it less stable but more reactive.

Methyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group, affecting its solubility and reactivity.

Uniqueness

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is unique due to its specific protecting groups, which provide stability during synthetic processes and allow for selective deprotection. This makes it a valuable tool in the synthesis of complex glycoconjugates and in studies of glycan interactions.

This compound’s versatility and stability make it a critical component in various fields of research and industry, highlighting its importance in advancing our understanding of glycosylation and its applications.

生物活性

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside (commonly referred to as benzyl galactoside) is a complex glycoside that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activities, focusing on enzymatic interactions, potential therapeutic applications, and synthesis methodologies.

Chemical Structure and Properties

The compound has the following molecular formula: C29H39NO15, with a molecular weight of 641.62 g/mol. Its structure includes a benzyl group and multiple acetylated sugar moieties, which influence its solubility and biological interactions. The detailed IUPAC name is:

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide.

Enzymatic Interactions

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside acts as a substrate for various glycosyltransferases. Notably:

- Fucosyltransferase Activity : It has been demonstrated to serve as a specific acceptor for GDP-fucose in reactions catalyzed by fucosyltransferases derived from human saliva and stomach mucosa. This interaction is crucial for the synthesis of Lewis blood group antigens .

- Sialytransferase Substrate : The compound is also utilized as a substrate for sialytransferases involved in glycan biosynthesis. Its structural features allow it to participate in complex glycosylation reactions essential for cellular communication and recognition .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of benzyl galactoside derivatives. These compounds have shown activity against various bacterial strains by inhibiting cell wall synthesis through interference with glycoprotein formation .

Case Studies

- Glycosylation Studies : A study examined the glycosylation of benzyl galactoside with different donors to produce oligosaccharides with desired stereochemistry. The results indicated that modifications in the protecting groups significantly affected the yield and selectivity of the reactions .

- Therapeutic Applications : Research has suggested that benzyl galactosides may play a role in developing therapeutics targeting bacterial infections due to their ability to mimic host glycans and interfere with pathogen adhesion mechanisms .

Synthesis Methodologies

The synthesis of benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves:

- Glycosylation Reactions : Utilizing activated sugar donors in the presence of specific catalysts to achieve high yields of the desired glycosidic bond formation.

- Protecting Group Strategies : The use of various protecting groups during synthesis allows for selective reactions at different hydroxyl positions on the sugar moieties.

Summary Table of Biological Activities

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXXTUCTSBEQC-BCGXPDTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。